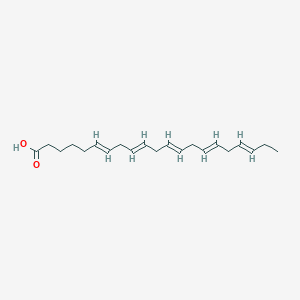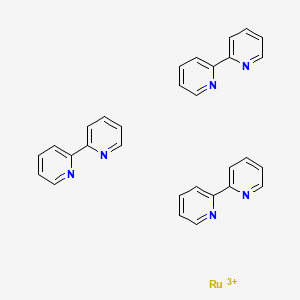
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide is a complex organic compound that features a benzodioxin moiety linked to an azepane ring via an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting benzodioxin is then reacted with an appropriate alkylating agent to introduce the ethyl group. The final step involves the quaternization of the azepane nitrogen with methyl iodide to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide undergoes various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: N-substituted azepane derivatives.
Scientific Research Applications
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan: Shares the benzodioxin core but lacks the azepane ring.
2,3-Dihydro-1,4-benzodioxin: A simpler analog without the ethyl and azepane substituents.
Uniqueness
1-[2-(2,3-Dihydro-1,4-benzodioxin-8-yloxy)ethyl]-1-methylazepan-1-iumiodide is unique due to the combination of the benzodioxin and azepane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2906-84-5 |
|---|---|
Molecular Formula |
C17H26INO3 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]-1-methylazepan-1-ium;iodide |
InChI |
InChI=1S/C17H26NO3.HI/c1-18(9-4-2-3-5-10-18)11-12-19-15-7-6-8-16-17(15)21-14-13-20-16;/h6-8H,2-5,9-14H2,1H3;1H/q+1;/p-1 |
InChI Key |
KAOXMQZGJURCQP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCCC1)CCOC2=CC=CC3=C2OCCO3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



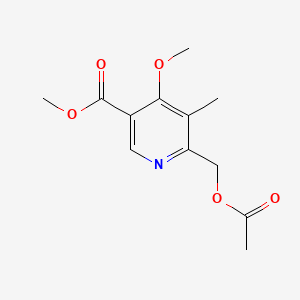
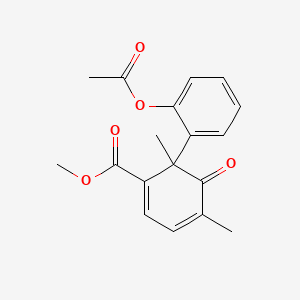

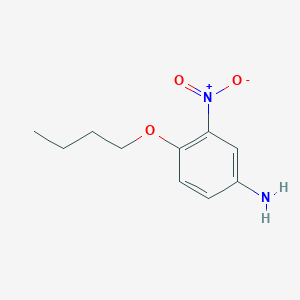
![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)


![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
